1-Chloro-5-(3-chloropropyl)-2-fluorobenzene
Description
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene (C₉H₈Cl₂F) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1, fluorine at position 2, and a 3-chloropropyl chain at position 5. Its molecular structure combines electron-withdrawing halogen atoms (Cl and F) with a moderately bulky alkyl chain, influencing its electronic properties, reactivity, and physical characteristics. The compound’s structural complexity and halogen diversity make it relevant in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in multi-step syntheses .
Properties
Molecular Formula |
C9H9Cl2F |
|---|---|
Molecular Weight |
207.07 g/mol |
IUPAC Name |
2-chloro-4-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
MDURLYDAKMOZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene typically involves the chlorination and fluorination of a benzene derivative One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The chloropropyl group can participate in addition reactions, especially with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce additional substituents onto the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific biological activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s ability to bind to these targets, leading to specific biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
Compounds such as 1-(3-Chloropropyl)-4-fluorobenzene (C₉H₉Cl₂F) share the same substituents but differ in halogen placement. Here, fluorine occupies position 4 instead of 2. This positional shift alters the electron density distribution:
- Physical Properties : Both isomers have similar molecular weights (~209–277 g/mol), but differences in dipole moments and intermolecular interactions may lead to variations in melting/boiling points .
| Compound | Substituent Positions | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene | 1-Cl, 2-F, 5-(3-Cl-propyl) | 277.5 | Ortho-fluoro, chloropropyl chain |
| 1-(3-Chloropropyl)-4-fluorobenzene | 1-Cl, 4-F, 3-(3-Cl-propyl) | 209.4 | Para-fluoro, chloropropyl chain |
Halogen Variations
Replacing chlorine with bromine, as in 1-Bromo-3-chloro-5-fluorobenzene (C₆H₃BrClF, MW 209.35), highlights the impact of halogen electronegativity and size:
- Physical Properties : Bromine’s larger atomic radius increases molecular volume, raising boiling points relative to chloro analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene: bp ~200°C inferred from similar compounds) .
Functional Group Differences
1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene () replaces the chloropropyl chain with a sulfanylmethyl group:
- Electronic Effects : The sulfanylmethyl group (–SCH₂–) is electron-donating via sulfur’s lone pairs, contrasting with the electron-withdrawing chloropropyl chain.
- Steric Effects : The bulkier sulfanylmethyl group may hinder rotation around the benzene ring, affecting conformational stability .
Chain Length Variations
1-(4-Chlorobutyl)-4-fluorobenzene (C₁₀H₁₁Cl₂F, MW 221.1) extends the alkyl chain from propyl to butyl:
- Lipophilicity: Longer chains increase logP values, enhancing solubility in nonpolar solvents.
- Synthesis Challenges : Butyl chains may introduce steric hindrance during alkylation steps, reducing reaction yields compared to propyl analogs .
Additional Substituents
1-(3-Chloropropyl)-3-ethyl-5-fluorobenzene (C₁₁H₁₃Cl₂F, MW 235.1) incorporates an ethyl group at position 3:
- Thermal Stability : Additional alkyl groups may lower melting points due to disrupted crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
